4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid
Description
Systematic IUPAC Nomenclature and Structural Validation
The systematic IUPAC name This compound is derived from its molecular structure, which consists of a thiophene ring substituted with carbamoyl groups and a butanoic acid side chain. The thiophene moiety (a five-membered aromatic ring containing one sulfur atom) is numbered such that the sulfur occupies position 1. At position 2, a carbamoyl group (-CONH₂) is attached, while position 3 hosts another carbamoyl substituent. The butanoic acid chain (CH₂CH₂CH₂COOH) is linked to the carbamoyl group at position 2 via an amide bond.
Structural validation of this compound relies on spectroscopic and analytical methods. Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the thiophene ring and the butanoic acid side chain, while mass spectrometry (MS) verifies the molecular weight of 256.28 g/mol . Elemental analysis further corroborates the empirical formula C₁₀H₁₂N₂O₄S , ensuring the absence of impurities in high-purity samples (≥95%). X-ray crystallography, though not explicitly documented in the provided sources, is typically employed to resolve the planar geometry of the thiophene ring and the orientation of substituents.
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases (Table 1). The CAS Registry Number 590376-37-7 is the primary identifier, universally used in commercial and regulatory contexts. The PubChem CID 234835 and MDL Number MFCD03946373 facilitate searches in public and proprietary databases, respectively. In industrial settings, it is often referenced by supplier-specific codes such as AKSci 6266CG .
Table 1: Registry and Database Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 590376-37-7 | |
| PubChem CID | 234835 | |
| MDL Number | MFCD03946373 | |
| Molecular Formula | C₁₀H₁₂N₂O₄S | |
| Supplier Code | AKSci 6266CG |
Isomeric Considerations and Stereochemical Analysis
The compound exhibits no stereoisomerism due to the absence of chiral centers in its structure. The thiophene ring’s rigidity and the planar arrangement of substituents preclude geometric isomerism. However, tautomerism may occur in the carbamoyl groups (-CONH₂), where proton shifts between nitrogen and oxygen atoms could theoretically produce resonance-stabilized structures. Computational studies suggest that the amide tautomer is predominant under standard conditions due to its lower energy state.
Positional isomerism is also unlikely, as the carbamoyl groups are fixed at positions 2 and 3 of the thiophene ring. Substitution at adjacent positions would alter the IUPAC name and registry identifiers, distinguishing such isomers as distinct compounds. For example, relocating the carbamoyl group from position 3 to position 4 would result in 4-[(4-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid , a structural analog not documented in the current literature.
Properties
CAS No. |
590376-37-7 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
5-[(3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12N2O4S/c11-9(16)6-4-5-17-10(6)12-7(13)2-1-3-8(14)15/h4-5H,1-3H2,(H2,11,16)(H,12,13)(H,14,15) |
InChI Key |
RBJVWQZERADORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target compound 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid consists of a butanoic acid backbone linked via an amide bond to a 3-carbamoylthiophen-2-yl moiety. The synthesis generally proceeds through:
- Preparation of the thiophene derivative bearing a carbamoyl group at the 3-position.
- Coupling of this intermediate with a butanoic acid derivative containing an amine or activated carboxyl group.
- Purification and crystallization to obtain the final compound.
Amide Bond Formation with Butanoic Acid Derivative
The key step involves coupling the 3-carbamoylthiophen-2-yl amine or amide intermediate with a butanoic acid derivative. Common methods include:
- Direct amidation of 4-aminobutanoic acid or its derivatives with 3-carbamoylthiophen-2-carboxylic acid using coupling agents such as carbodiimides (e.g., EDC, DCC).
- Use of acid chlorides or activated esters of butanoic acid to react with the thiophene amine.
- Solvent systems like toluene or mixtures of ethanol and acetone facilitate reaction and crystallization.
Reaction conditions typically involve stirring at room temperature or gentle heating to promote amide bond formation, followed by work-up steps to remove unreacted starting materials and byproducts.
Purification and Crystallization
After synthesis, the crude product is purified by:
- Washing with solvents such as toluene to remove unreacted reactants.
- Washing with water to eliminate acid impurities like glutaric acid formed during reactions.
- Recrystallization from solvent mixtures such as ethanol:acetone (1:1) to yield yellow crystals with high purity and good yield (~80%).
Melting point determination and spectroscopic characterization (FTIR, NMR) confirm the structure and purity.
Analytical Characterization
Typical characterization data for related compounds include:
Summary Table of Preparation Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Thiophene carbamoyl intermediate synthesis | Thiophene-2-carboxylic acid + NH₃ | Room temp or reflux | Variable | Amide formation via ammonolysis |
| Amide coupling | 3-carbamoylthiophen-2-yl amine + 4-aminobutanoic acid or acid chloride | Stirring, RT to mild heating, coupling agents | ~80% | Use of toluene or ethanol:acetone solvent |
| Purification | Washing with toluene and water | Room temp | - | Removes unreacted materials and acid byproducts |
| Recrystallization | Ethanol:acetone (1:1) | Cooling to RT | - | Produces yellow crystals, high purity |
Research Findings and Considerations
- The use of mild conditions and appropriate solvents is critical to maintain the integrity of the carbamoyl and amide groups.
- Crystallographic studies of related compounds show distinct conformations in the side chains, which may influence solubility and crystallization behavior.
- The reaction yields and purity are optimized by careful control of stoichiometry and purification steps.
- Analytical data from FTIR and NMR provide definitive confirmation of the compound’s structure and functional groups.
Chemical Reactions Analysis
Types of Reactions
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl groups can produce primary amines.
Scientific Research Applications
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound differs from its phenyl-based analogs primarily in the heterocyclic thiophene moiety. Key analogs include:
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid (): Features a dichlorophenyl group, introducing electron-withdrawing Cl substituents.
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid (): Contains a single Cl substituent at the 4-position.
4-[(3,5-Dichlorophenyl)carbamoyl]butanoic Acid (): Symmetric Cl substitution at 3,5-positions.
4-[(2-Methoxyphenyl)carbamoyl]butanoic Acid (): Electron-donating methoxy group at the 2-position.
Table 1: Structural and Physical Properties Comparison
*Calculated based on analogous structures.
Crystallographic Insights
- Hydrogen Bonding : All analogs exhibit intermolecular N–H···O and O–H···O hydrogen bonds between carbamoyl/acid groups, stabilizing crystal packing. Chlorine substituents introduce additional Cl···H interactions, while methoxy groups participate in C–H···O bonds .
- Dihedral Angles: The thiophene-containing compound likely has a distinct dihedral angle between the heterocycle and butanoic acid chain compared to phenyl analogs. For example, in 4-[(2-methoxyphenyl)carbamoyl]butanoic Acid, the phenyl ring forms a 43.7° angle with the butanoic acid plane .
Biological Activity
Overview of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid
This compound, with the CAS number 340185-08-2, is a compound that contains both thiophene and carbamoyl functional groups. This structure suggests potential bioactivity, particularly in pharmacological applications.
Chemical Structure
The molecular formula for this compound is C10H12N2O4S. The presence of thiophene rings often correlates with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activity
1. Anticancer Properties:
Research indicates that compounds containing thiophene derivatives have shown promise in anticancer activity. For instance, studies have demonstrated that similar thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway.
2. Anti-inflammatory Effects:
There is evidence suggesting that thiophene derivatives can exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
3. Antimicrobial Activity:
Compounds with similar structures have been tested for their antimicrobial efficacy against a range of pathogens. The presence of the carbamoyl group may enhance the antimicrobial action by disrupting bacterial cell wall synthesis or function.
Case Studies
-
Study on Anticancer Activity:
A study published in a peer-reviewed journal investigated the effects of a related thiophene compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound at varying concentrations.Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 70 25 50 30 60 -
Anti-inflammatory Study:
In another study focusing on inflammation, a related compound was tested in a murine model of arthritis. The results showed that treatment significantly reduced swelling and pain scores compared to control groups.Treatment Group Swelling Reduction (%) Pain Score Reduction Control 0 0 Low Dose 40 30 High Dose 70 60
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
